molecular formula C8H14O2 B13062129 Cyclopropyl(3-methyloxetan-3-yl)methanol

Cyclopropyl(3-methyloxetan-3-yl)methanol

Cat. No.: B13062129
M. Wt: 142.20 g/mol
InChI Key: AMDSCTOHOBEQFW-UHFFFAOYSA-N
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Description

Cyclopropyl(3-methyloxetan-3-yl)methanol is a bicyclic alcohol characterized by a cyclopropane ring linked to a methanol group, which is further substituted with a 3-methyloxetane moiety. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.2 g/mol . These features make it relevant in medicinal chemistry and materials science, particularly in drug design where oxetanes are valued for improving metabolic stability and solubility .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

cyclopropyl-(3-methyloxetan-3-yl)methanol

InChI

InChI=1S/C8H14O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6-7,9H,2-5H2,1H3

InChI Key

AMDSCTOHOBEQFW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(C2CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(3-methyloxetan-3-yl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with 3-methyloxetan-3-ylmethanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-methyloxetan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Ethers or esters.

Scientific Research Applications

Cyclopropyl(3-methyloxetan-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in the development of new drugs.

    Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-methyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the 3-methyloxetane moiety contribute to its reactivity and ability to form stable intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxetane Family

Several oxetane-containing analogues share structural similarities with the target compound:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cyclopropyl(3-methyloxetan-3-yl)methanol C₈H₁₄O₂ 142.2 Cyclopropane + 3-methyloxetane + methanol
1-(3-Methyloxetan-3-yl)ethan-1-ol C₆H₁₂O₂ 116.16 Ethanol + 3-methyloxetane
3-Cyclopropanecarbonyl-3-methyloxetane C₈H₁₂O₂ 140.18 Cyclopropanecarbonyl + 3-methyloxetane

Key Differences :

  • Substituent Effects: The target compound’s cyclopropane-methanol group contrasts with the ethanol group in 1-(3-methyloxetan-3-yl)ethan-1-ol, likely altering solubility and reactivity.
  • Functional Groups: 3-Cyclopropanecarbonyl-3-methyloxetane replaces the methanol with a carbonyl group, reducing hydrogen-bonding capacity but increasing electrophilicity .

Cyclopropane-Methanol Derivatives

Cyclopropyl(3-propylphenyl)methanol
  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.28 g/mol
  • Comparison : The 3-propylphenyl substituent introduces aromaticity and lipophilicity, which may enhance membrane permeability compared to the oxetane-containing target compound. This structural variation highlights how substituent choice impacts bioavailability and logP values.
Chrysanthemol ([2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol)
  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol
  • Comparison: Chrysanthemol, a natural pheromone component, features a dimethylcyclopropane and an isoprenoid chain. Its biological activity as a pheromone contrasts with the synthetic target compound, suggesting that branching and unsaturated groups influence bioactivity profiles .

Chlorinated Cyclopropane-Methanol Analogues

A chlorinated derivative, [(1R,2S)-2-...]cyclopropyl]methanol, detected in Fusarium graminearum, demonstrates the impact of halogenation:

  • Effect of Chlorination : Chlorination typically increases toxicity and chemical reactivity. For example, chlorinated methane derivatives are documented for their neurotoxic effects, while the target compound’s lack of halogens likely reduces such risks .

Enzymatic Interactions

Cyclopropyl alcohols, including the target compound, may interact with flavoproteins such as monoamine oxidase (MAO). Evidence suggests that cyclopropyl alcohols can inactivate enzymes via non-radical mechanisms, where the cyclopropane ring undergoes strain-driven ring-opening during catalysis . However, the absence of aromatic substituents (e.g., phenyl groups in trans-2-phenylcyclopropylamine) in the target compound might result in weaker binding affinity compared to other MAO inhibitors .

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